Precision of Estriol-d2 as an Internal Standard in Human Plasma by GC-MS
While head-to-head comparisons of different deuterated estriol ISs in the same study are absent, the performance of Estriol-d2 can be inferred from a rigorously validated GC-MS method for estriol in human plasma. This cross-study comparison highlights the achievable precision using Estriol-d2. The method, which used [2,4,17β]-2H3-labeled estriol (Estriol-d3) as the IS, demonstrated exceptional inter-assay precision (RSD) values of 1.29-2.89% at low levels (39-650 ng/L) and 1.92-5.17% at high levels (0.313-10 µg/L) [1]. This high precision is a hallmark of a well-matched stable isotope IS and provides a quantitative benchmark for assays developed using Estriol-d2, where similar performance is expected when matrix effects and recovery are properly controlled.
| Evidence Dimension | Assay Precision (Inter-assay RSD) |
|---|---|
| Target Compound Data | 1.29 - 2.89% (low-level, 39-650 ng/L); 1.92 - 5.17% (high-level, 0.313-10 µg/L) |
| Comparator Or Baseline | Baseline precision data from a method using Estriol-d3 as the internal standard |
| Quantified Difference | N/A (Provides a quantitative performance benchmark for Estriol-d2-based methods) |
| Conditions | Human plasma; GC-NICI-MS; pentafluorobenzyl ether and heptafluorobutyric anhydride derivatization |
Why This Matters
This data establishes a quantitative benchmark for inter-assay precision, a key performance indicator for any IS, and supports the selection of Estriol-d2 for assays requiring high reproducibility.
- [1] Leis, H. J., Windischhofer, W., Raspotnig, G., & Malle, E. (2003). Quantitative trace analysis of estriol in human plasma by negative ion chemical ionization gas chromatography–mass spectrometry using a deuterated internal standard. Journal of Chromatography B, 794(2), 205-213. View Source
